molecular formula C8H4F4O B037720 2,2,2,2'-Tetrafluoroacetophenone CAS No. 124004-75-7

2,2,2,2'-Tetrafluoroacetophenone

Cat. No.: B037720
CAS No.: 124004-75-7
M. Wt: 192.11 g/mol
InChI Key: NVSKOJZXIQFFBQ-UHFFFAOYSA-N
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Description

2,2,2,2’-Tetrafluoroacetophenone is an organic compound with the molecular formula C8H4F4O It is a fluorinated derivative of acetophenone, characterized by the presence of four fluorine atoms attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2,2’-Tetrafluoroacetophenone can be synthesized through several methods. One common approach involves the fluorination of acetophenone derivatives. For instance, the reaction of acetophenone with elemental fluorine or fluorinating agents such as sulfur tetrafluoride can yield 2,2,2,2’-Tetrafluoroacetophenone. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods

In industrial settings, the production of 2,2,2,2’-Tetrafluoroacetophenone may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The industrial synthesis may also incorporate continuous flow reactors to optimize the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2,2’-Tetrafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism by which 2,2,2,2’-Tetrafluoroacetophenone exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. For example, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles . Additionally, the compound’s structure allows it to participate in specific interactions with enzymes or receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2,2’-Tetrafluoroacetophenone is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of four fluorine atoms enhances its stability and reactivity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKOJZXIQFFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611347
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124004-75-7
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124004-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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